molecular formula C15H17N3O5S B5061929 N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide

N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide

Cat. No.: B5061929
M. Wt: 351.4 g/mol
InChI Key: SOXNGDAKOQDAJQ-UHFFFAOYSA-N
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Description

N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide is a complex organic compound characterized by the presence of a furan ring, a phenylsulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide typically involves the following steps:

    Formation of the Furylmethylamine Intermediate: This step involves the reaction of furfural with an amine to form furylmethylamine.

    Acylation Reaction: The furylmethylamine is then reacted with an acyl chloride to form the corresponding acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Amines derived from the reduction of the carbonyl group.

    Substitution: Compounds with substituted phenylsulfonyl groups.

Scientific Research Applications

N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The furan ring and phenylsulfonyl group are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the furan ring and the phenylsulfonyl group allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[[2-(benzenesulfonamido)acetyl]amino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c19-14(16-9-12-5-4-8-23-12)10-17-15(20)11-18-24(21,22)13-6-2-1-3-7-13/h1-8,18H,9-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNGDAKOQDAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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